6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Overview
Description
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . It is a quinoline derivative, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups attached to the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research applications .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-bromoaniline . The reaction conditions often include the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-(trifluoromethyl)quinoline: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities and solubility.
6-Bromo-4-hydroxyquinoline: Lacks the trifluoromethyl group, which may impact its lipophilicity and membrane permeability.
Uniqueness
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to the presence of all three functional groups (bromine, hydroxyl, and trifluoromethyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGBUAHZUWVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275296 | |
Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-22-0 | |
Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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